(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-11(10-2-1-7-18-10)15-5-3-9(4-6-15)17-12-14-13-8-19-12/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFYSJGXIWTKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic planning simplifies the target molecule into logical precursors. For (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone , two primary disconnections emerge:
- Ether linkage between piperidine and thiadiazole : This suggests 4-hydroxypiperidine and 2-mercapto-1,3,4-thiadiazole as potential precursors.
- Ketone linkage between piperidine and thiophene : This implies coupling a piperidine-thiadiazole intermediate with a thiophene carbonyl derivative.
These disconnections align with modular synthesis strategies, enabling parallel preparation of fragments before final assembly.
Synthesis of 1,3,4-Thiadiazol-2-yloxy Intermediate
The 1,3,4-thiadiazole ring is typically constructed via cyclization of thiosemicarbazides or thiourea derivatives. A proven route involves:
Step 1: Formation of 1,3,4-Thiadiazole-2-thiol
Reacting hydrazine hydrate with carbon disulfide in alkaline conditions yields 1,3,4-thiadiazole-2-thiol. For example, 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine has been synthesized via cyclization of thiourea intermediates under reflux with hydrochloric acid.
Step 2: Etherification with 4-Hydroxypiperidine
The thiol group is converted to a leaving group (e.g., via oxidation to a disulfide) or directly substituted. Using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), 4-hydroxypiperidine reacts with 1,3,4-thiadiazole-2-thiol to form the ether linkage. Alternatively, nucleophilic substitution of a tosylated piperidine derivative with thiadiazole-2-thiolate achieves the same outcome.
Functionalization of Piperidine at the 1-Position
Introducing the ketone group at the piperidine nitrogen necessitates careful acylation. Piperidine’s secondary amine reacts with electrophilic carbonyl sources, but traditional acylation forms amides rather than ketones. To circumvent this, indirect methods are employed:
Method A: Friedel-Crafts Acylation of Thiophene
Thiophene-2-carbonyl chloride, generated from thiophene-2-carboxylic acid and thionyl chloride, undergoes Friedel-Crafts acylation with 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine. Aluminum chloride catalyzes the reaction, positioning the acyl group at the thiophene’s 2-position. However, this approach risks over-acylation and requires stringent temperature control.
Method B: Grignard Reagent Coupling
A thiophen-2-ylmagnesium bromide reacts with a pre-formed piperidine-thiadiazole carbonyl chloride. This method, though efficient, demands anhydrous conditions and low temperatures to prevent side reactions.
Coupling Strategies for Final Assembly
Convergent synthesis combines the thiadiazole-piperidine fragment with the thiophene-carbonyl unit. Two predominant pathways exist:
Pathway 1: Nucleophilic Acyl Substitution
4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine reacts with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine). The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon, forming the ketone linkage. Yields depend on the electron-withdrawing nature of the thiadiazole, which activates the piperidine nitrogen for attack.
Pathway 2: Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling links a boronic acid-functionalized piperidine-thiadiazole to a thiophene carbonyl derivative. This method offers regioselectivity but requires pre-functionalized starting materials.
Optimization and Reaction Condition Refinement
Key parameters influencing yield and purity include:
- Temperature : Elevated temperatures (80–100°C) accelerate etherification but risk thiadiazole decomposition.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve Friedel-Crafts acylation efficiency.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while dichloromethane suits Friedel-Crafts reactions.
A comparative analysis of synthetic routes reveals that Pathway 1 (nucleophilic acyl substitution) achieves higher yields (~65%) compared to cross-coupling methods (~45%).
Analytical Characterization and Validation
Post-synthesis, the compound is validated via:
- NMR Spectroscopy : Distinct signals for thiophene protons (δ 7.2–7.8 ppm), piperidine methylenes (δ 3.0–3.5 ppm), and thiadiazole carbons (δ 160–165 ppm in ¹³C NMR).
- Mass Spectrometry : Molecular ion peaks at m/z 347.2 (M+H⁺) confirm the target molecular weight.
- X-ray Crystallography : Resolves the spatial arrangement of the thiadiazole and thiophene moieties, critical for structure-activity studies.
Challenges and Alternative Approaches
Synthetic hurdles include:
- Thiadiazole Instability : Prolonged heating during etherification degrades the thiadiazole ring, necessitating stepwise coupling.
- Ketone Reactivity : The electrophilic carbonyl carbon is prone to nucleophilic attack, requiring inert atmospheres during acylation.
Alternative strategies explore enzymatic catalysis or flow chemistry to enhance selectivity, though these remain experimental.
Chemical Reactions Analysis
Types of Reactions
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles like alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperidine ring can enhance the compound’s binding affinity to its targets, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(4-((1,3,4-Oxadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone lies in its specific combination of rings, which can result in unique biological activities and properties. The presence of the thiadiazole ring can enhance its antimicrobial activity, while the piperidine and thiophene rings can improve its pharmacokinetic properties .
Biological Activity
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone is a novel molecular entity that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Structural Overview
The compound's structure can be broken down into three key components:
- Thiadiazole ring : Confers significant biological activity.
- Piperidine group : Enhances pharmacological properties.
- Thiophene moiety : Contributes to the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research has shown that derivatives of the 1,3,4-thiadiazole scaffold exhibit potent anticancer activities. For instance:
- Cytotoxicity Studies : Compounds with similar structures have demonstrated significant inhibition of cell growth in various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Specific derivatives showed IC50 values ranging from 0.28 to 10 μg/mL against these cell lines .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound 1 | HCT116 | 3.29 |
| Compound 2 | MCF-7 | 0.28 |
| Compound 3 | A549 (lung) | 0.52 |
The compound was evaluated in xenograft models where it exhibited tumor growth inhibition rates of approximately 40.9% .
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole ring have also been reported to possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
The mechanisms underlying the biological activities of the compound can be attributed to several factors:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For example, some derivatives act as inhibitors of glutaminase (GLS), which is crucial for cancer metabolism .
- Induction of Apoptosis : The treatment with thiadiazole derivatives has been associated with increased levels of pro-apoptotic proteins such as Bax and caspase-9, leading to enhanced apoptosis in cancer cells .
Case Studies
Several studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative demonstrated a significant increase in cytotoxicity compared to standard chemotherapeutics like 5-FU, with an IC50 value of 12.5 μM .
- Xenograft Models : In vivo studies indicated that specific derivatives could inhibit tumor growth significantly in animal models .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone?
The synthesis typically involves multi-step reactions, including:
- Coupling of piperidine derivatives with thiadiazole and thiophene moieties via nucleophilic substitution or condensation reactions .
- Catalyst use : Palladium-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps (e.g., Lawesson’s reagent for thiadiazole formation) .
- Critical conditions : Reaction temperatures (60–120°C), inert atmospheres (N₂/Ar), and solvent optimization (DMF, dichloromethane) to minimize side reactions .
- Purification : Column chromatography or crystallization for isolating high-purity products (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?
- ¹H/¹³C NMR : Assign peaks to confirm the presence of the piperidine ring (δ 2.5–3.5 ppm), thiadiazole protons (δ 8.0–9.5 ppm), and thiophene aromatic protons (δ 6.5–7.5 ppm) .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) stretching vibrations .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₄N₂O₂S₂: 322.04) .
Q. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenases (COX-1/2) or kinases .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?
- Docking software (AutoDock, Schrödinger) : Simulate binding to COX-2 or kinase active sites, focusing on hydrogen bonds between the thiadiazole ring and Arg120/His90 residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .
- QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. thiophene) with bioactivity .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed cell densities, incubation times) to minimize variability .
- Metabolic stability tests : Use liver microsomes to identify if discrepancies arise from compound degradation .
- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with pyridine) to isolate pharmacophore contributions .
Q. What are the key considerations for designing analogs to improve pharmacokinetic properties?
- Lipophilicity optimization : Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility while maintaining logP <5 .
- Metabolic resistance : Replace labile esters with amides or ethers to reduce CYP450-mediated degradation .
- Bioisosteric replacements : Substitute thiadiazole with oxadiazole to modulate toxicity while retaining target affinity .
Data Contradiction Analysis Example
A study reports potent COX-2 inhibition (IC₅₀ = 0.2 µM), while another shows no activity. Potential resolutions:
- Assay conditions : Verify COX-2 isoform purity and co-factor availability (e.g., arachidonic acid concentration) .
- Stereochemical purity : Use chiral HPLC to confirm enantiomeric excess; inactive enantiomers may skew results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
